molecular formula C13H11N3OS B4666560 3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one

3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No. B4666560
M. Wt: 257.31 g/mol
InChI Key: SYNZKNOAIQWKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one, also known as EPTT, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. It belongs to the family of thienotriazinones, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one is not fully understood, but it is believed to involve inhibition of various enzymes and signaling pathways that are important for cell growth and survival. 3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation of gene expression.
Biochemical and Physiological Effects:
3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. In addition, 3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one has been shown to possess antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess a wide range of biological activities. However, there are also some limitations to the use of 3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one in lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one. One area of interest is the development of more potent and selective analogs of 3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one that can be used as anticancer and antiviral agents. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one, which could lead to the development of new therapeutic strategies for cancer and viral infections. Finally, there is also potential for the use of 3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one as a tool for studying the role of topoisomerase II and protein kinase C in cell growth and survival.

Scientific Research Applications

3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. In particular, 3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess antiviral activity against herpes simplex virus type 1 and 2.

properties

IUPAC Name

3-ethyl-6-phenylthieno[2,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-2-16-13(17)10-8-11(18-12(10)14-15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNZKNOAIQWKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=N1)SC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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